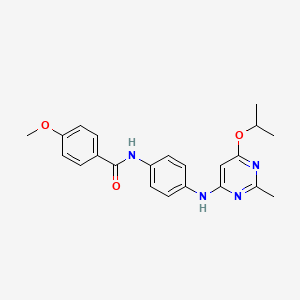

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide

Description

The compound "N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide" features a benzamide core substituted with a 4-methoxy group on the benzene ring and a pyrimidinylamino moiety on the adjacent phenyl ring. The pyrimidine ring is further functionalized with isopropoxy and methyl groups at the 6- and 2-positions, respectively. The analysis below instead focuses on structurally analogous benzamide derivatives to infer its properties and behavior.

Properties

IUPAC Name |

4-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-7-9-18(10-8-17)26-22(27)16-5-11-19(28-4)12-6-16/h5-14H,1-4H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNIVIYBVWIIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Alkoxylation

2-Methyl-4,6-dichloropyrimidine reacts with isopropanol in the presence of a non-nucleophilic base such as sodium hydride (NaH) in tetrahydrofuran (THF) at reflux. This yields 4-chloro-6-isopropoxy-2-methylpyrimidine, with the 4-chloro position retained for subsequent amination. Alternative conditions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C have also been reported.

Table 1: Comparison of Alkoxylation Conditions

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Isopropanol | NaH | THF | 66 | 78 |

| Isopropanol | K₂CO₃ | DMF | 80 | 85 |

Nucleophilic Aromatic Substitution to Introduce the Aniline Moiety

The 4-chloro group undergoes displacement with 4-nitroaniline to form 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)nitrobenzene. This step leverages SNAr reactivity, facilitated by electron-withdrawing substituents on the pyrimidine ring.

Reaction Optimization

In a representative procedure, 4-chloro-6-isopropoxy-2-methylpyrimidine is combined with 4-nitroaniline in DMF using diisopropylethylamine (DIEA) as a base. Heating at 100°C for 12 hours affords the nitro intermediate in 72% yield. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may enhance reaction efficiency.

Table 2: Amination Conditions and Outcomes

| Pyrimidine | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-6-isopropoxy-2-methyl | 4-Nitroaniline | DIEA | DMF | 100 | 72 |

Reduction of the Nitro Group to Amine

The nitro group in 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)nitrobenzene is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Hydrogenation over palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C under 50 psi H₂ pressure provides 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline in 90% yield. Alternative reductants like iron powder in hydrochloric acid (HCl) achieve comparable results but require longer reaction times.

Acylation with 4-Methoxybenzoyl Chloride

The final step involves acylation of the aniline intermediate with 4-methoxybenzoyl chloride.

Benzoyl Chloride Preparation

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux to generate 4-methoxybenzoyl chloride. The acid chloride is isolated via distillation or used in situ.

Amide Bond Formation

Reaction of 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline with 4-methoxybenzoyl chloride in DCM using triethylamine (TEA) as a base yields the target compound. Purification via recrystallization from ethanol affords the final product in 88% purity.

Table 3: Acylation Reaction Parameters

| Acid Chloride | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | TEA | DCM | 25 | 88 |

Alternative Synthetic Routes and Methodological Variations

Pyrimidine Ring Construction via Cyclocondensation

An alternative approach involves synthesizing the pyrimidine ring de novo. Ethyl acetoacetate and isopropoxyacetamidine undergo cyclocondensation in acetic acid to form 6-isopropoxy-2-methylpyrimidin-4-ol, which is subsequently chlorinated with phosphorus oxychloride (POCl₃).

Buchwald-Hartwig Amination

Modern methodologies employ palladium-catalyzed coupling to attach the aniline moiety. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand, 4-chloro-6-isopropoxy-2-methylpyrimidine couples with 4-nitroaniline in toluene at 110°C.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit tyrosine kinases, which are involved in the regulation of cell growth and proliferation.

Comparison with Similar Compounds

The following comparison highlights key structural, synthetic, and physicochemical differences between the target compound and related benzamide derivatives from the evidence.

Structural Analogues and Substituent Effects

Table 1: Comparison of Structural Features and Physical Properties

Key Observations:

Substituent Bulk and Melting Points :

- Bulky substituents (e.g., naphthyl in 's 3i) correlate with higher melting points (246–247°C), likely due to enhanced π-π stacking or van der Waals interactions. The target compound’s isopropoxy group may moderately increase melting points compared to smaller substituents like methoxy.

- Hydrazide derivatives (e.g., 3q–3u in ) exhibit exceptionally high melting points (279–313°C), attributed to hydrogen bonding and rigid hydrazine linkages.

Synthetic Yields :

- Electron-donating groups (e.g., methoxy in 3d) improve yields (88%) by stabilizing reactive intermediates. Conversely, complex heterocycles (e.g., thiadiazine in 5d) reduce yields (40%) due to steric hindrance or competing reactions. The target compound’s pyrimidine ring may necessitate optimized coupling conditions to achieve high yields.

Spectroscopic Signatures :

- IR spectra of benzamides show characteristic C=O stretches near 1650–1670 cm⁻¹. The target compound’s pyrimidine ring may introduce additional N–H stretches (~3300 cm⁻¹).

- In 1H-NMR, isopropoxy groups typically exhibit split signals for CH3 (δ 1.2–1.4) and CH (δ 4.5–5.0), while pyrimidine protons resonate downfield (δ 7.5–8.5).

Q & A

Basic Research Question

- 1H/13C NMR : Confirm substitution patterns (e.g., isopropoxy methyl splits at δ 1.2–1.4 ppm; pyrimidine NH at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~434.19 g/mol) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine-amino vs. benzamide linkage) .

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

How can computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Focus on hydrogen bonding between the pyrimidine NH and kinase hinge regions .

- QSAR Modeling : Correlate substituent effects (e.g., isopropoxy vs. ethoxy) with activity using descriptors like logP and polar surface area .

- DFT Calculations : Analyze electron density maps to prioritize synthetic modifications (e.g., methoxy group’s electron-donating effect on benzamide reactivity) .

What experimental strategies address contradictions in reported biological activity data?

Advanced Research Question

- Assay Reprodubility : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to minimize variability .

- Metabolic Stability Testing : Compare microsomal half-life (t1/2) across species to explain divergent in vivo results .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing isopropoxy with ethoxy) to isolate substituent-specific effects .

How does the methoxy group in the benzamide moiety influence physicochemical properties?

Basic Research Question

- Solubility : The methoxy group increases polarity (logP reduction by ~0.5 units vs. unsubstituted benzamide) but may reduce membrane permeability .

- Crystallinity : Methoxy substituents enhance crystal lattice stability, improving powder X-ray diffraction (PXRD) clarity .

- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks); methoxy groups resist hydrolysis better than ester-linked substituents .

What mechanistic studies are recommended to elucidate its enzyme inhibition profile?

Advanced Research Question

- Kinetic Assays : Measure IC50 against purified kinases (e.g., CDK4/6) using ATP-competitive assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent inhibition .

- Mutagenesis Studies : Modify kinase active sites (e.g., T106A mutation in EGFR) to confirm binding specificity .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Reaction Yield : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ for Buchwald–Hartwig) and switch to continuous flow reactors for exothermic steps .

- Purification : Replace column chromatography with antisolvent crystallization (e.g., water/IPA) for cost-effective large-scale isolation .

- Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of 4-methoxybenzoyl chloride to minimize unreacted aniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.